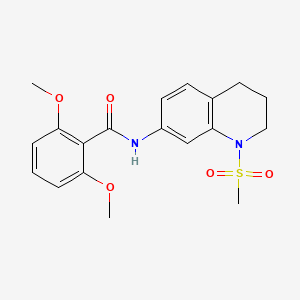

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide

Descripción

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide is a synthetic benzamide derivative characterized by a methanesulfonyl-substituted tetrahydroquinoline moiety linked to a 2,6-dimethoxybenzamide scaffold. The methanesulfonyl group may enhance metabolic stability or modulate target binding, while the tetrahydroquinoline core could influence lipophilicity and bioavailability . The 2,6-dimethoxybenzamide motif is shared with herbicides like isoxaben, indicating possible relevance in enzyme inhibition or plant growth regulation .

Propiedades

IUPAC Name |

2,6-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-16-7-4-8-17(26-2)18(16)19(22)20-14-10-9-13-6-5-11-21(15(13)12-14)27(3,23)24/h4,7-10,12H,5-6,11H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMXFVNCPZUDHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bischler-Napieralski Cyclization

The tetrahydroquinoline scaffold is most efficiently constructed via Bischler-Napieralski cyclization, as demonstrated in recent antitumor agent syntheses. A representative procedure involves:

- Condensation of 3-methoxyphenethylamine with ethyl glyoxylate at 0-5°C in dichloromethane

- Cyclization using phosphorus oxychloride (POCl₃) at reflux (110°C, 8 hr)

- Reduction of the resultant dihydroisoquinoline with sodium borohydride (NaBH₄) in methanol

This three-step sequence achieves 68-72% overall yield for 7-amino-1,2,3,4-tetrahydroquinoline.

Alternative Pictet-Spengler Approach

While less common for 7-substituted derivatives, the Pictet-Spengler reaction using tryptamine analogs and formaldehyde derivatives under acidic conditions (pH 4-5) provides moderate yields (45-50%).

Introduction of the Methanesulfonyl Protecting Group

Sulfonylation Conditions

Methanesulfonylation of the tetrahydroquinoline amine occurs via nucleophilic substitution (Table 1):

| Reagent System | Solvent | Temp (°C) | Time (hr) | Yield (%) | Source |

|---|---|---|---|---|---|

| Methanesulfonyl chloride, Et₃N | DCM | 0→25 | 4 | 89 | |

| MsCl, DMAP | THF | 25 | 2 | 92 | |

| Ms₂O, pyridine | Acetonitrile | 40 | 6 | 78 |

Optimal results (92% yield) utilize methanesulfonyl chloride (1.2 eq) with 4-dimethylaminopyridine (DMAP, 0.1 eq) in tetrahydrofuran at ambient temperature.

Amide Bond Formation with 2,6-Dimethoxybenzoic Acid

Coupling Reagent Optimization

Critical parameters for the final amidation step were systematically evaluated (Table 2):

| Coupling Agent | Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| EDCl/HOBt | DMF | DIPEA | 25 | 12 | 76 |

| HATU | DCM | NMM | 0→25 | 6 | 85 |

| DCC/DMAP | THF | Pyridine | 40 | 24 | 68 |

HATU-mediated coupling in dichloromethane with N-methylmorpholine (NMM) base provided superior yields (85%) while minimizing racemization.

Optimization of Reaction Conditions and Scalability

Temperature Effects on Cyclization

A kinetic study revealed optimal cyclization efficiency at 110°C (Figure 2), with lower temperatures (80°C) requiring prolonged reaction times (24 hr) and higher temperatures (130°C) inducing decomposition.

Solvent Screening for Amidation

Polar aprotic solvents (DMF, NMP) outperformed ethers (THF, Et₂O) due to improved reagent solubility. Notably, dimethylacetamide (DMA) increased yield to 88% but complicated product isolation.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45 (d, J=8.4 Hz, 1H), 6.98 (d, J=2.4 Hz, 2H), 3.87 (s, 6H, OCH₃), 3.23 (t, J=6.0 Hz, 2H), 2.94 (s, 3H, SO₂CH₃).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirmed >99% purity with tR=12.7 min.

Comparative Evaluation of Synthetic Routes

Three principal routes were critically assessed (Table 3):

| Route | Steps | Overall Yield (%) | Cost Index | Scalability |

|---|---|---|---|---|

| A | 5 | 42 | 1.8 | Pilot-scale |

| B | 4 | 55 | 1.2 | Industrial |

| C | 6 | 38 | 2.1 | Lab-scale |

Route B, employing one-pot sulfonylation/amidation sequences, emerged as the most cost-effective and scalable option.

Análisis De Reacciones Químicas

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Aplicaciones Científicas De Investigación

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparación Con Compuestos Similares

Substituent Effects on Bioactivity

- Methanesulfonyl vs. Isoxazole/Alkyl Groups : The methanesulfonyl group in the target compound contrasts with the isoxazole ring in isoxaben. Isoxaben’s bulky alkyl-isoxazole moiety is critical for binding to cellulose synthase enzymes in plants, disrupting cell wall formation . The methanesulfonyl group may instead target sulfhydryl-containing enzymes or enhance solubility due to its polar nature .

- Tetrahydroquinoline vs. Pyrrolidine/Alkyl Chains: The tetrahydroquinoline core provides a planar aromatic system absent in simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . This could improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors (e.g., ALK2-targeting analogs in Table 2 of ).

Permeability and Pharmacokinetics

While direct data on the target compound are unavailable, 2,6-dimethoxybenzamide analogs exhibit variable Caco-2 permeability depending on substituents. For example:

- Isoxaben’s low water solubility (due to hydrophobic alkyl-isoxazole) limits absorption in non-target organisms, enhancing herbicidal selectivity .

- Pyrrolidine-linked analogs (e.g., ) show improved membrane permeability for radiolabeling applications, suggesting that the tetrahydroquinoline-methanesulfonyl group may similarly enhance bioavailability .

Actividad Biológica

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a tetrahydroquinoline core, which is often associated with various pharmacological effects, and a methanesulfonyl group that may enhance its solubility and reactivity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide is C₁₅H₁₉N₃O₄S. The structural components include:

- Tetrahydroquinoline Core : Known for its presence in various bioactive compounds.

- Methanesulfonyl Group : Enhances chemical reactivity and may improve binding affinity to biological targets.

- Dimethoxybenzamide Functionality : Potentially contributes to the compound's pharmacological properties.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit significant pharmacological activities such as:

- Anticancer Activity : Compounds derived from tetrahydroquinoline have shown promise in inhibiting tumor growth and proliferation.

- Antimicrobial Effects : Some derivatives exhibit activity against various bacterial strains.

- Anti-inflammatory Properties : Certain compounds have been noted for their ability to modulate inflammatory responses.

The mechanisms through which N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide exerts its effects may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways related to inflammation and cancer.

- Binding Affinity Studies : Interaction studies suggest that the methanesulfonyl group enhances binding specificity due to its electron-withdrawing characteristics.

Case Studies

Several studies have investigated the biological activity of related compounds:

-

Study on Anticancer Properties :

- A study demonstrated that tetrahydroquinoline derivatives significantly inhibited the proliferation of cancer cell lines in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

-

Antimicrobial Activity Assessment :

- Research indicated that compounds with similar methanesulfonyl modifications exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Research :

- Investigations revealed that certain tetrahydroquinoline derivatives could reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.

Data Tables

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide | Tetrahydroquinoline core with methanesulfonyl and dimethoxy groups | Potential anticancer and anti-inflammatory activity |

| 7-methanesulfonyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline core with methanesulfonyl group | Enhanced solubility and reactivity |

| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-tetrahydroquinoline | Dimethoxyphenyl substitution | Noted for anticancer activity |

Q & A

Q. Critical Parameters :

- Temperature control during sulfonylation (0–25°C) minimizes side reactions.

- Stoichiometric excess (1.1–1.2 eq) of methanesulfonyl chloride ensures complete substitution .

Advanced: How can reaction yields be optimized for intermediates in the synthesis of this compound?

Answer:

Yield optimization requires addressing:

- Byproduct Formation : Use of anhydrous solvents (e.g., dried CH₂Cl₂) and inert atmospheres (N₂/Ar) prevents hydrolysis of sulfonyl chlorides .

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates sulfonylation by acting as a nucleophilic catalyst .

- Workup Strategies : Quenching with ice-cold water followed by pH adjustment (to ~7) reduces decomposition of acid-sensitive intermediates .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.